3-Hydroxy-p-menth-1-en-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-p-menth-1-en-6-one typically involves the hydroxylation of p-menthane derivatives. One common method is the biotransformation of limonene using microbial enzymes such as alcohol oxidases and alcohol dehydrogenases . This process involves the oxidation of limonene to produce this compound under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches using microorganisms. These methods are favored due to their efficiency, cost-effectiveness, and environmentally friendly nature. The use of whole-cell biocatalysts or isolated enzymes allows for the selective hydroxylation of p-menthane derivatives to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-p-menth-1-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include alcohol oxidases and aldehyde dehydrogenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
3-Hydroxy-p-menth-1-en-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-p-menth-1-en-6-one involves its interaction with various molecular targets and pathways. The compound undergoes enzymatic transformations, including hydroxylation and oxidation, mediated by enzymes such as monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases . These reactions result in the formation of biologically active metabolites that exert their effects through interactions with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Limonene: A monoterpene hydrocarbon that can be hydroxylated to form 3-Hydroxy-p-menth-1-en-6-one.
Perillyl Alcohol: A hydroxylated derivative of limonene with similar biological activities.
p-Menthane Derivatives: Various hydroxylated and oxidized derivatives of p-menthane exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the resulting biological activities. Its distinctive aroma and potential therapeutic applications make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61570-82-9 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
ZFUJCNJIGDBFEP-WPRPVWTQSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](CC1=O)C(C)C)O |
SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Appearance |
Oil |
Origin of Product |
United States |
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